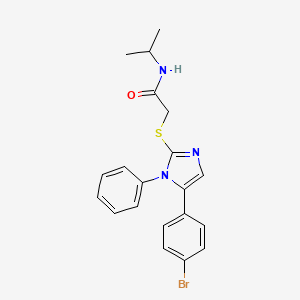

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-8-10-16(21)11-9-15)24(20)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPUSKHSMXZCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: Finally, the isopropylacetamide moiety is introduced through an acylation reaction using isopropylamine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated or hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the evidence, focusing on structural variations, synthesis strategies, and physicochemical properties.

Core Structural Analogues

2.1.1 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ()

- Structural Differences :

- The imidazole nitrogen at position 1 is substituted with an allyl group instead of a phenyl group.

- The acetamide nitrogen is linked to a 4-chlorophenyl group rather than an isopropyl group.

- Implications: The allyl group may increase steric bulk and alter binding interactions compared to the phenyl group in the target compound.

2.1.2 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()

- Structural Differences :

- A 4-fluorophenyl group replaces the 4-bromophenyl at position 5 of the imidazole.

- The phenyl group at position 1 is substituted with a 4-methoxyphenyl group.

- The acetamide nitrogen is attached to a thiazole ring.

- Implications :

Functional Group Variations in Acetamide Derivatives

2.2.1 N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, )

- Structural Differences: The imidazole core is replaced with a triazinoindole scaffold. The acetamide nitrogen is linked to a 4-bromophenyl group.

- The bromophenyl group aligns with the target compound’s halogenated motif, suggesting shared synthetic strategies .

2.2.2 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (Compound 9c, )

- Structural Differences :

- Incorporates a triazole-thiazole hybrid scaffold instead of imidazole.

- The 4-bromophenyl group is attached to a thiazole ring.

- Implications :

Physicochemical Data Comparison

Research Findings and Implications

- Electronic Effects : Bromine’s electron-withdrawing nature in the 4-bromophenyl group (common in the target compound and analogs) may enhance binding to hydrophobic pockets or participate in halogen bonding .

- Synthetic Challenges : Brominated intermediates (e.g., 4-bromoaniline in ) are widely used, but regioselectivity in imidazole functionalization requires careful optimization.

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic derivative featuring imidazole and thioether functional groups. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C21H22BrN4OS

- Molecular Weight : 469.4 g/mol

- CAS Number : 1207007-04-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Reaction of 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.

- Thioether Formation : The imidazole derivative is reacted with thiourea to introduce the thioether linkage.

- Acetamide Introduction : The thiazole ring is introduced through a reaction with 2-bromoacetyl bromide and thiazole-2-amine under basic conditions.

Anticancer Properties

Recent studies have shown that compounds containing imidazole and thioether groups exhibit significant anticancer activity. For instance, derivatives similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide have been reported to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets:

- Enzyme Inhibition : The imidazole ring may bind to metal ions in enzyme active sites, inhibiting their catalytic activity.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer effects.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to modulate the activity of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to reduced tumor growth rates and improved survival rates compared to control groups.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.